

improving Triamylamine solubility in aqueous systems

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Compound Focus: Triamylamine

CAS No.: 621-77-2

Cat. No.: S702404

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Triamylamine: Core Properties & Safety

Understanding the fundamental characteristics of your compound is the first step in troubleshooting solubility issues.

Chemical Profile: Triamylamine (Tripentylamine)

Property	Value / Description	Source
CAS Number	621-77-2	[1] [2]
Molecular Formula	C ₁₅ H ₃₃ N	[1] [2]
Water Solubility	Insoluble (<1 mg/mL)	[2]
Density	0.782 g/mL at 25 °C	[1]
Boiling Point	464 to 473°F at 760 mmHg	[2]
pKa	9.99 ± 0.50 (Predicted)	[1]
Flash Point	208°F	[1]

Safety and Handling: **Triamylamine** is classified as **corrosive** and causes serious skin irritation and eye damage [1] [2]. It is combustible and should be handled with appropriate personal protective equipment (PPE) including gloves and safety glasses. Always work in a well-ventilated fume hood [2].

Strategies for Solubility Enhancement

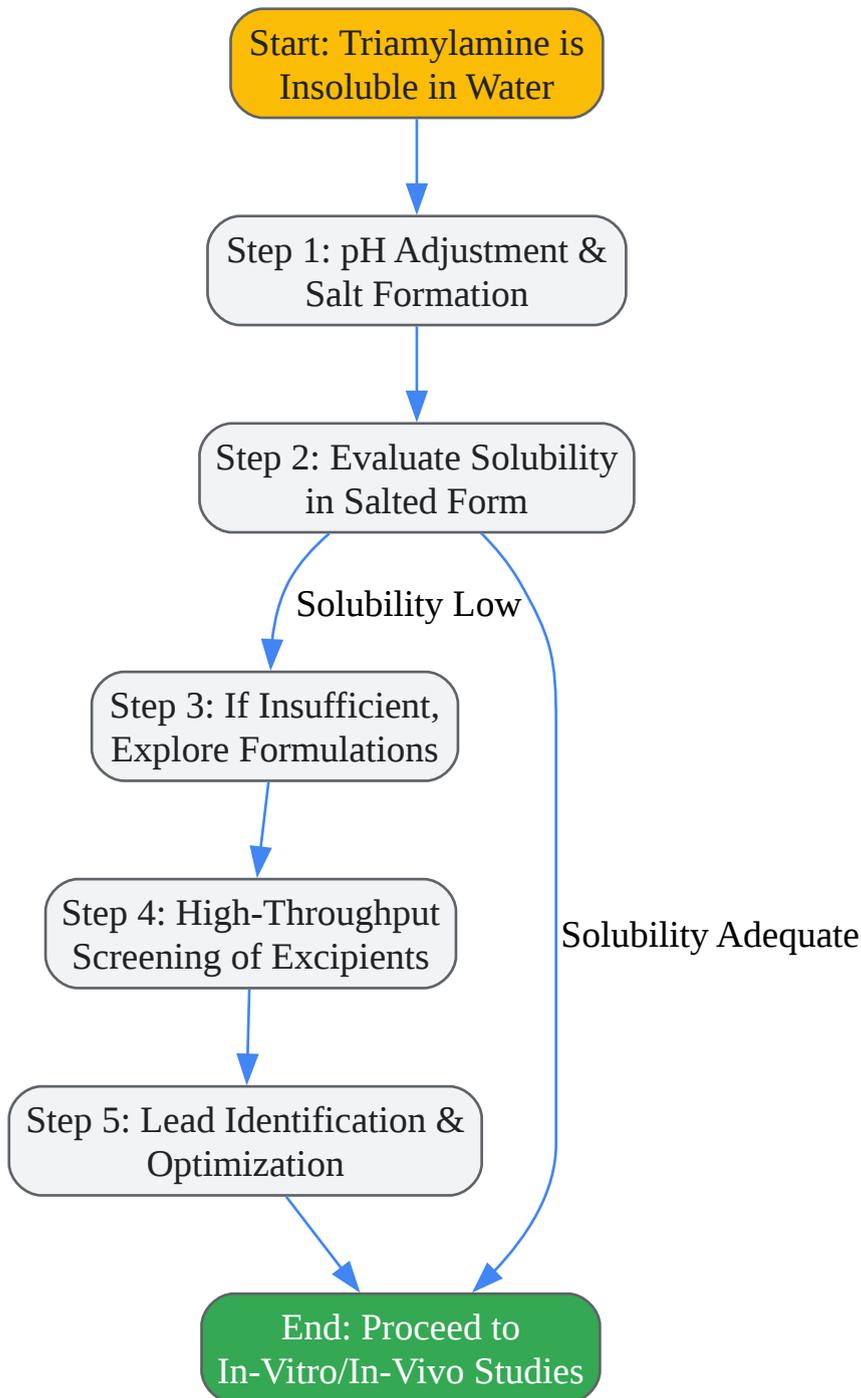
Since **triamylamine** is a base with a predicted pKa of ~10, its solubility is highly dependent on the pH of the medium. The following general strategies, widely used for poorly water-soluble Active Pharmaceutical Ingredients (APIs), are potential avenues for your research [3] [4] [5].

Strategy Category	Specific Technique	Brief Rationale & Consideration for Triamylamine
Chemical Modification	pH Adjustment	Leverage its basic nature; solubility increases in acidic pH via salt formation (e.g., Triamylamine Hydrochloride).
	Salt Formation	Forming a salt with an appropriate counterion (e.g., HCl) can dramatically improve water solubility and dissolution rate.
Physical Modification	Particle Size Reduction (Nanomilling)	Increases surface area-to-volume ratio to enhance dissolution rate. Challenges include physical stability and preventing Ostwald ripening.
	Amorphous Solid Dispersions	Creating a non-crystalline, high-energy form of the drug can significantly increase solubility. Requires stabilizers to prevent recrystallization.
Formulation-Based	Surfactants/Micelles	Surfactants lower surface tension and encapsulate the drug within micelles, solubilizing it in aqueous media.
	Co-solvents	Using water-miscible organic solvents (e.g., PEG 400, ethanol) can improve solubility. The final solvent mixture must be acceptable for the intended application.

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	Complexation	Using cyclodextrins to form inclusion complexes, where the drug molecule is housed inside the cyclodextrin's hydrophobic cavity.

Proposed Experimental Workflow

You can use the following workflow to systematically screen for the most effective method to solubilize **triamylamine** in your aqueous system.



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Frequently Asked Questions (FAQs)

Q1: Why is triamylamine insoluble in water, and what is the most straightforward method to try first?

Its insolubility is due to its long, hydrophobic hydrocarbon chains and its nature as a base. The most direct and likely most effective initial method is **pH adjustment and salt formation**. Given its pKa of ~10, dissolving it in a mild acidic buffer (e.g., pH 4-6) should protonate the amine group, forming a water-soluble salt [1] [5].

Q2: What are the stability considerations for a nanomilled triamylamine suspension? Nanoparticulate suspensions are thermodynamically unstable. Key challenges include:

- **Ostwald Ripening:** The spontaneous growth of larger particles at the expense of smaller ones. This can be mitigated by using the right stabilizers [3].
- **Chemical Stability:** The high surface area of nanoparticles can increase the rate of degradation. Proper stabilizer selection is critical to protect the drug surface [3].

Q3: We are developing a parenteral formulation. Which techniques are most suitable? For injectable formulations, **pH adjustment/salt formation** and **surfactant/micelle systems** are common and viable approaches. The choice of counterion for salt formation and the type of surfactant (e.g., polysorbates) must be pharmaceutically acceptable and non-toxic for parenteral administration [3] [5].

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